molecular formula C10H11N3O4S2 B2804036 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid CAS No. 405279-58-5

4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid

Cat. No.: B2804036
CAS No.: 405279-58-5
M. Wt: 301.34
InChI Key: HEACSBBFPRPHOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid typically involves the reaction of 2,1,3-benzothiadiazole with butanoic acid under specific conditions. The reaction is carried out in the presence of a sulfonylating agent, such as sulfonyl chloride, to introduce the sulfonyl group onto the benzothiadiazole ring . The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins, which can affect their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein-protein interactions and protein-ligand binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2,1,3-Benzothiadiazol-4-ylsulfonyl)amino]butanoic acid is unique due to the presence of both the sulfonyl and butanoic acid groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in proteomics research and other scientific applications .

Properties

IUPAC Name

4-(2,1,3-benzothiadiazol-4-ylsulfonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O4S2/c14-9(15)5-2-6-11-19(16,17)8-4-1-3-7-10(8)13-18-12-7/h1,3-4,11H,2,5-6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEACSBBFPRPHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.